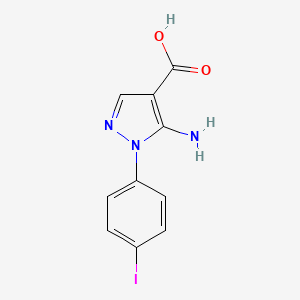
5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid
Descripción general
Descripción
5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C10H8IN3O2 . It has a molecular weight of 329.09 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring attached to a carboxylic acid group and an iodophenyl group . The exact 3D structure might need to be determined using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Pyrazole derivatives, including this compound, can undergo various chemical reactions. For instance, they can react with N-substituted isatins in refluxing methanol in the presence of excess sodium methoxide, leading to cyclocondensation .Aplicaciones Científicas De Investigación
Synthetic Applications in Medicinal Chemistry
5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid, as a derivative of pyrazole carboxylic acid, is a critical building block in the synthesis of biologically active compounds in organic chemistry. These derivatives exhibit a wide array of biological activities, serving as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral agents, among others. The versatility of these compounds in medicinal chemistry is attributed to their synthetic applicability and the broad spectrum of biological activities they possess (Cetin, 2020).
Role in Heterocyclic Compound Synthesis
Pyrazole derivatives, including this compound, play a significant role in the synthesis of heterocyclic compounds. They serve as a privileged scaffold for synthesizing diverse classes of heterocyclic compounds and dyes, showcasing their unique reactivity and mild reaction conditions for generating versatile cynomethylene dyes from various precursors. This makes them invaluable in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Pharmacological and Therapeutic Applications
The therapeutic applications of pyrazoline derivatives, including this compound, are vast. They have demonstrated prominent pharmacological effects, such as antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and other activities. Their potential as cannabinoid CB1 receptor antagonists, antiepileptic, antiviral, MAO-inhibitory, antinociceptive, insecticidal, hypotensive, and antioxidant agents is also notable. This wide range of pharmacological activities highlights the therapeutic versatility of pyrazoline derivatives (Shaaban, Mayhoub, & Farag, 2012).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic .
Mode of Action
This compound interacts with its targets by covalent binding . It has been designed and synthesized as a novel pan-FGFR covalent inhibitor targeting both wild-type and the gatekeeper mutants . The representative compound demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant .
Biochemical Pathways
The aberrant activation of FGFRs plays a critical role in various cancers . By inhibiting FGFRs, this compound can potentially disrupt the biochemical pathways that lead to cancer cell proliferation .
Result of Action
The compound strongly suppressed the proliferation of various cancer cells . For instance, it demonstrated significant inhibitory activity against NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .
Análisis Bioquímico
Biochemical Properties
5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutants . These interactions are characterized by the formation of strong hydrogen bonds and covalent binding, which inhibit the activity of these receptors and potentially modulate various signaling pathways involved in cell growth and differentiation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with FGFRs can lead to the inhibition of downstream signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, it can affect gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It forms covalent bonds with the active sites of FGFRs, leading to enzyme inhibition . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting the signaling cascade. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of FGFR activity, resulting in significant changes in cellular function and behavior. These effects are particularly evident in in vitro studies, where the compound’s stability and activity can be closely monitored.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of careful dosage optimization in preclinical studies. Threshold effects have been observed, where a minimum effective dose is required to achieve significant biochemical and cellular effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as an FGFR inhibitor. It interacts with various enzymes and cofactors involved in the metabolism of amino acids and nucleotides . These interactions can affect metabolic flux and alter the levels of key metabolites, potentially influencing cellular energy balance and biosynthetic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its subsequent localization to target sites such as the cytoplasm and nucleus. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other regulatory proteins . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, ensuring its effective participation in biochemical reactions and cellular processes.
Propiedades
IUPAC Name |
5-amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKIUOGHFVHQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







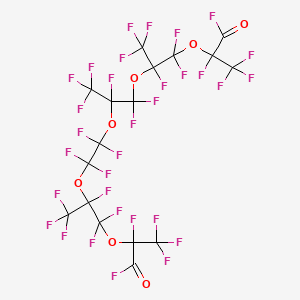
![Methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propanoate](/img/structure/B3039274.png)

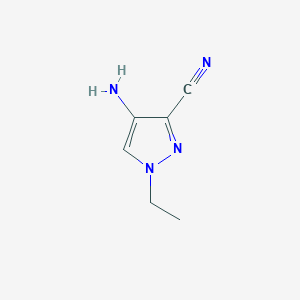
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide](/img/structure/B3039278.png)
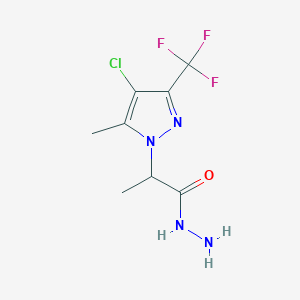
![3-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3039280.png)
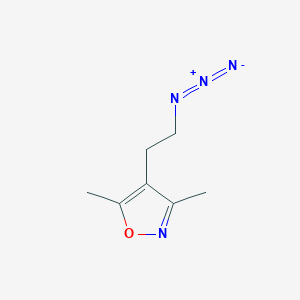
![1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3039283.png)
